molecular formula C15H17N3O4 B4776346 1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid

1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B4776346
M. Wt: 303.31 g/mol
InChI Key: UESGMKTWCSBYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring, a carboxylic acid group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the carboxylic acid group: This step often involves the use of carboxylation reactions.

    Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced to the pyrazole ring.

    Formation of the final compound: The final step involves the coupling of the intermediate compounds to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and minimal waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Biological Research: It is investigated for its interactions with biological targets and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxamide
  • 1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylate
  • 1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxaldehyde

Uniqueness

1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

1-[2-[1-(4-methoxyphenyl)ethylamino]-2-oxoethyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-10(11-3-5-12(22-2)6-4-11)16-14(19)9-18-8-7-13(17-18)15(20)21/h3-8,10H,9H2,1-2H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESGMKTWCSBYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.